molecular formula C25H29N3O2 B2498537 N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]naphthalene-2-carboxamide CAS No. 906160-04-1

N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]naphthalene-2-carboxamide

Cat. No.: B2498537
CAS No.: 906160-04-1
M. Wt: 403.526
InChI Key: NXVLBDLFHTXPLP-UHFFFAOYSA-N
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Description

N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]naphthalene-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a naphthalene core, which is a polycyclic aromatic hydrocarbon, and is functionalized with a methoxyphenyl group and a methylpiperazinyl group. These functional groups contribute to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]naphthalene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the naphthalene-2-carboxylic acid, which is then converted to its corresponding acid chloride using reagents like thionyl chloride. The acid chloride is then reacted with N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]amine under basic conditions to form the desired carboxamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]naphthalene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]naphthalene-2-carboxamide has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Studied for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]naphthalene-2-carboxamide involves its interaction with molecular targets such as receptors or enzymes. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide
  • N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]phenylacetamide
  • N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzoate

Uniqueness

N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]naphthalene-2-carboxamide stands out due to its naphthalene core, which imparts unique electronic and steric properties. This makes it more versatile in chemical reactions and potentially more effective in biological applications compared to its analogs with simpler aromatic cores.

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]naphthalene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O2/c1-27-13-15-28(16-14-27)24(20-9-11-23(30-2)12-10-20)18-26-25(29)22-8-7-19-5-3-4-6-21(19)17-22/h3-12,17,24H,13-16,18H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXVLBDLFHTXPLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C2=CC3=CC=CC=C3C=C2)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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